Methyl (6-chloro-3,4-xylyl)carbamate
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Overview
Description
Methyl (6-chloro-3,4-xylyl)carbamate is a carbamate ester that is phenyl methylcarbamate substituted by a chloro group at position 2 and by methyl groups at positions 4 and 5. This compound is primarily used as an insecticide for controlling poultry ectoparasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (6-chloro-3,4-xylyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 6-chloro-3,4-xylyl amine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the formation of the carbamate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-3,4-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Methyl (6-chloro-3,4-xylyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for creating other carbamate derivatives.
Biology: The compound is studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an acetylcholinesterase inhibitor.
Industry: It is widely used in agriculture for pest control and in the production of other chemical compounds
Mechanism of Action
Methyl (6-chloro-3,4-xylyl)carbamate exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By forming unstable complexes with cholinesterases through carbamoylation of the active sites, the compound effectively suppresses the action of acetylcholine esterase. This inhibition is reversible, making it a potent insecticide .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate insecticide used in agriculture.
Propoxur: A carbamate insecticide with a broader spectrum of activity
Uniqueness
Methyl (6-chloro-3,4-xylyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and relatively lower toxicity to mammals compared to some other carbamates make it a valuable compound in pest control .
Properties
CAS No. |
945-88-0 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl N-(2-chloro-4,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)12-10(13)14-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
WIAWLGRAEASVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)NC(=O)OC |
Origin of Product |
United States |
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